molecular formula C12H13F3O2S B14066735 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14066735
M. Wt: 278.29 g/mol
InChI Key: INCBPUZZSXRPRI-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is a substituted aryl ketone with a propan-2-one backbone attached to a phenyl ring bearing two distinct substituents: a 4-ethoxy group (–OCH₂CH₃) and a 3-trifluoromethylthio group (–S–CF₃). The ethoxy group is electron-donating via resonance, while the trifluoromethylthio group is strongly electron-withdrawing due to the electronegative trifluoromethyl moiety .

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[4-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2S/c1-3-17-10-5-4-9(6-8(2)16)7-11(10)18-12(13,14)15/h4-5,7H,3,6H2,1-2H3

InChI Key

INCBPUZZSXRPRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may act on various enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares substituent effects and properties of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one with structurally related phenylpropan-2-one derivatives:

Compound Name Substituents (Position) Electronic Effects Key Properties/Applications References
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one –OCH₂CH₃ (4), –S–CF₃ (3) Mixed (donor + strong acceptor) High electrophilicity; potential drug intermediate
1-(3-(Trifluoromethyl)phenyl)propan-2-one –CF₃ (3) Strongly electron-withdrawing Fenfluramine precursor; reductive amination
1-(4-Fluoro-2-nitrophenyl)propan-2-one –F (4), –NO₂ (2) Strongly electron-withdrawing (–NO₂) Reactive intermediate for nitroaromatics
1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-one –OH (4), –OCH₃ (3), –OH (adjacent) Electron-donating (–OH, –OCH₃) Natural product; antioxidant potential
1-(4-Acetyl-3-hydroxyphenoxy)propan-2-one –O–C(O)CH₃ (4), –OH (3) Mixed (acceptor + donor) Benzofuran precursor

Key Observations:

  • Electrophilicity : The trifluoromethylthio group in the target compound enhances the electrophilicity of the ketone compared to analogs with only electron-donating groups (e.g., –OCH₃ or –OH), facilitating nucleophilic attacks in reactions like reductive amination .
  • Solubility : Bulky substituents (e.g., –S–CF₃) reduce water solubility, as seen in thiosemicarbazone derivatives (: insoluble in H₂O) . Ethoxy groups may improve solubility in polar organic solvents.
  • Synthetic Utility: Compounds with electron-withdrawing groups (e.g., –CF₃, –NO₂) are often intermediates in pharmaceuticals. For example, 1-(3-(trifluoromethyl)phenyl)propan-2-one is a key precursor to fenfluramine, an anti-seizure drug .

Reactivity in Reductive Amination

The trifluoromethylthio group’s electron-withdrawing nature increases the carbonyl’s susceptibility to nucleophilic attack, making the target compound more reactive than analogs like 1-(4-hydroxyphenyl)propan-2-one. For instance, 1-(3-(trifluoromethyl)phenyl)propan-2-one undergoes efficient reductive amination with ethylamine using borohydride reducing agents to yield fenfluramine . In contrast, compounds with electron-donating groups (e.g., –OCH₃) require harsher conditions for similar transformations .

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